molecular formula C22H28N2O4S B2536090 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide CAS No. 921914-42-3

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide

Cat. No.: B2536090
CAS No.: 921914-42-3
M. Wt: 416.54
InChI Key: CIUUIMCNSKRXFG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Photophysical Properties

Research into similar heterocyclic compounds has led to the development of novel oxazapolycyclic skeletons, which demonstrate unique photophysical properties. For instance, the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate showed strong blue emission in dichloromethane, highlighting its potential for applications in materials science and photodynamic therapy (Petrovskii et al., 2017).

Chemical Reactivity and Ring Expansion

The unusual chemical reactivity of heterocyclic compounds can lead to unexpected products through processes such as ring expansion. For example, the synthesis of 9-nitro-5H-spiro[benzo[b]tetrazolo[1,5-d][1,4]oxazepine-4,2′-oxirane] from an expected cyclization reaction indicates the complex reactivity pathways these molecules can undergo, providing insights into novel synthetic strategies for heterocyclic compounds (Kolluri et al., 2018).

Carbonic Anhydrase Inhibition

A novel class of [1,4]oxazepine-based primary sulfonamides has been identified as strong inhibitors of human carbonic anhydrases, a therapeutic target for various conditions. This highlights the relevance of such compounds in medicinal chemistry for designing new inhibitors with potential clinical applications (Sapegin et al., 2018).

Optical and Electronic Properties

Benzimidazole-tethered oxazepine heterocyclic hybrids have been synthesized, with studies on their molecular structures, charge distributions, and electrostatic potential maps showing potential for nonlinear optical (NLO) applications. These findings underscore the utility of heterocyclic compounds in the development of materials with specific optical and electronic properties (Almansour et al., 2016).

Novel Synthetic Approaches

Innovative synthetic methods for tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives showcase the versatility of heterocyclic chemistry in creating a wide array of structures of interest for pharmaceutical and materials science research (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-5-13-24-19-14-17(9-12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-10-7-16(6-2)8-11-18/h7-12,14,23H,5-6,13,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUUIMCNSKRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)CC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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